molecular formula C20H19FN2O3S B5729623 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide

4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide

Cat. No. B5729623
M. Wt: 386.4 g/mol
InChI Key: CJNRJNMFHHUHLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.

Scientific Research Applications

4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been extensively studied for its potential therapeutic effects in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to reduce the frequency and severity of relapses and delay the progression of disability. In cancer, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to induce apoptosis and inhibit tumor growth. In transplant rejection, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to prevent graft rejection by inhibiting T cell activation and migration.

Mechanism of Action

4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide acts as a sphingosine-1-phosphate (S1P) receptor modulator, specifically targeting S1P receptors 1, 3, 4, and 5. By binding to these receptors, 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide prevents the egress of lymphocytes from lymphoid organs, thereby reducing the number of lymphocytes in circulation. This effect is mediated by the phosphorylation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide by sphingosine kinase 2, which results in the formation of a bioactive metabolite that binds to S1P receptors.
Biochemical and Physiological Effects
4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the reduction of lymphocyte counts, the inhibition of T cell activation and migration, and the induction of apoptosis in cancer cells. 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has also been shown to have anti-inflammatory effects, as well as neuroprotective effects in multiple sclerosis.

Advantages and Limitations for Lab Experiments

One advantage of using 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in lab experiments is its specificity for S1P receptors, which allows for the selective modulation of lymphocyte trafficking. However, one limitation is the potential for off-target effects, as 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide has been shown to bind to other receptors besides S1P receptors.

Future Directions

There are several future directions for the study of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide, including the development of more specific S1P receptor modulators, the investigation of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in combination with other therapies for cancer and multiple sclerosis, and the exploration of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide in other disease models. Additionally, the potential for 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide as a therapeutic agent in other diseases, such as autoimmune disorders and inflammatory bowel disease, should be further explored.

Synthesis Methods

The synthesis of 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide involves several steps, including the condensation of 2-amino-2-methylpropane-1,3-diol with 4-chlorobenzenesulfonyl chloride, followed by the reaction of the resulting intermediate with 2-(2-fluorobenzyl)phenol. The final step involves the reaction of the resulting intermediate with benzylamine to produce 4-({2-[(2-fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide.

properties

IUPAC Name

4-[[2-[(2-fluorophenyl)methoxy]phenyl]methylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c21-19-7-3-1-6-16(19)14-26-20-8-4-2-5-15(20)13-23-17-9-11-18(12-10-17)27(22,24)25/h1-12,23H,13-14H2,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNRJNMFHHUHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-({2-[(2-Fluorobenzyl)oxy]benzyl}amino)benzenesulfonamide

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